

GRC-10693: A Technical Overview of a Selective Cannabinoid Receptor 2 Agonist

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For Researchers, Scientists, and Drug Development Professionals

Abstract

GRC-10693, also known as **Tedalinab**, is a potent and highly selective cannabinoid receptor 2 (CB2) agonist developed by Glenmark Pharmaceuticals. With a compelling preclinical profile and successful completion of Phase I clinical trials, GRC-10693 has been investigated for its therapeutic potential in treating neuropathic pain and osteoarthritis. This document provides a detailed technical guide on the molecular structure, chemical properties, mechanism of action, and relevant experimental methodologies associated with GRC-10693, tailored for professionals in the field of drug discovery and development.

Molecular Structure and Chemical Properties

GRC-10693 is a novel, orally bioavailable small molecule. Its chemical and physical properties are summarized in the table below.



Property	Value
IUPAC Name	(1R,7S)-N-tert-butyl-3-(2,4-difluorophenyl)-3,4-diazatricyclo[5.2.1.0²,6]deca-2(6),4-diene-5-carboxamide
Synonyms	Tedalinab
Molecular Formula	C19H21F2N3O
Molecular Weight	345.39 g/mol
CAS Number	916591-01-0
SMILES	CC(C) (C)NC(=0)C1=NN(C2=C1[C@H]3CC[C@@H]2 C3)C4=C(C=C(C=C4)F)F
InChI Key	NTPZXHMTJGOMCJ-WDEREUQCSA-N
LogP	4.618
Hydrogen Bond Donors	1
Hydrogen Bond Acceptors	4
Rotatable Bonds	3

Mechanism of Action and Signaling Pathway

GRC-10693 functions as a selective agonist of the cannabinoid receptor 2 (CB2), a G-protein coupled receptor (GPCR) primarily expressed on immune cells, hematopoietic cells, and in the peripheral nervous system. This selective action on CB2 receptors, with over 4700-fold greater selectivity compared to the cannabinoid receptor 1 (CB1), is key to its therapeutic potential, as it is expected to provide analgesic and anti-inflammatory effects without the psychotropic side effects associated with CB1 receptor activation.

Upon binding of GRC-10693, the CB2 receptor undergoes a conformational change, leading to the activation of intracellular signaling cascades. The primary pathway involves the coupling to Gαi/o proteins, which inhibits adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. Additionally, CB2 receptor activation can trigger

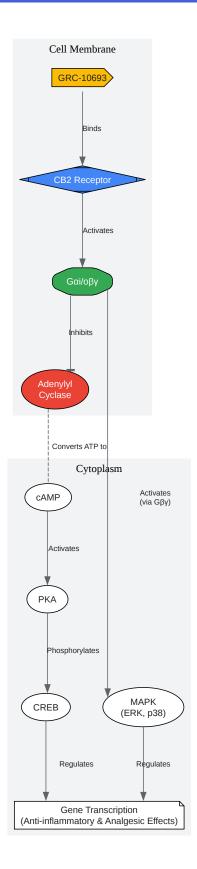




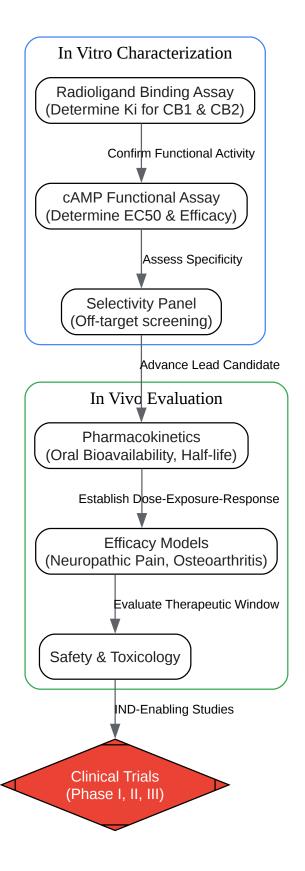


other signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade, through the $G\beta\gamma$ subunits.









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